molecular formula C23H23N5O4S B2501013 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 852144-84-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2501013
CAS No.: 852144-84-4
M. Wt: 465.53
InChI Key: RINLZTLPHNYQHV-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a structurally complex molecule featuring:

  • A 2,3-dihydro-1,4-benzodioxin core (C₈H₈O₂), providing aromatic stability and lipophilicity.
  • An acetamide linker (C₂H₄NO) bonded to the benzodioxin nitrogen.
  • A 1,2,4-triazole ring substituted at the 3-position with a sulfanyl group and at the 4- and 5-positions with a 2-methoxyethyl (C₃H₇O) and 1H-indol-3-yl (C₈H₆N) group, respectively.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-30-9-8-28-22(17-13-24-18-5-3-2-4-16(17)18)26-27-23(28)33-14-21(29)25-15-6-7-19-20(12-15)32-11-10-31-19/h2-7,12-13,24H,8-11,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINLZTLPHNYQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of structural motifs, including a benzodioxin moiety and an indole-triazole hybrid structure, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N4O8SC_{24}H_{26}N_{4}O_{8}S, with a molecular weight of approximately 530.55 g/mol. The structural representation includes various functional groups that are known to influence biological interactions.

PropertyValue
Molecular FormulaC24H26N4O8S
Molecular Weight530.55 g/mol
CAS Number1215645-10-5

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including antimicrobial, anti-diabetic, and potential anticancer effects.

Antimicrobial Activity

A study on related compounds showed significant activity against Mycobacterium tuberculosis . The incorporation of indole and triazole moieties in the structure has been associated with enhanced antimicrobial properties. For instance, compounds with similar scaffolds demonstrated minimum inhibitory concentrations (MICs) below 1.6 µg/mL against M. tuberculosis .

Anti-Diabetic Potential

The compound's structural analogs have been evaluated for their anti-diabetic properties through α-glucosidase enzyme inhibition studies. Results indicated weak to moderate inhibitory effects, with IC50 values ranging from 81.12 µM to 86.31 µM for certain derivatives . This suggests potential for further development as therapeutic agents in managing type 2 diabetes.

Study 1: Antimycobacterial Activity

In a specific investigation into the biological activity of oxazepino-indole derivatives against M. tuberculosis, it was found that these compounds exhibited potent antimycobacterial activity. The study highlighted the importance of structural modifications in enhancing efficacy against tuberculosis .

Study 2: Synthesis and Evaluation of Related Compounds

Another study focused on synthesizing new derivatives based on the benzodioxin framework. The synthesized compounds were tested for their biological activity against various pathogens and displayed promising results in terms of both antimicrobial efficacy and safety profiles .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Analogous Compounds

Compound Name (Representative Example) Substituents on Heterocycle Molecular Formula Molecular Weight (g/mol) Key Feature Reference
Target Compound 4-(2-methoxyethyl), 5-(1H-indol-3-yl) Not explicitly provided - Methoxyethyl enhances polarity -
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(2-furylmethyl), 5-(2-pyridinyl) C₂₂H₁₉N₅O₄S 449.485 Pyridine introduces basicity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-formamido-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 4-formamido C₁₃H₁₃N₅O₄S 335.338 Polar formamido group
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Oxadiazole with 5-(indol-3-ylmethyl) C₂₀H₁₈N₄O₂S 378.44 Enzyme inhibition activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-methyl, 5-(morpholinylmethyl) Not explicitly provided - Morpholine improves solubility

Key Observations:

Morpholinylmethyl () and formamido () groups introduce hydrogen-bonding capacity, enhancing interaction with biological targets.

Heterocycle Variations :

  • Replacement of 1,2,4-triazole with 1,3,4-oxadiazole () alters electronic properties; oxadiazoles are less basic but may improve metabolic stability.

Research Findings and Implications

Enzyme Inhibition Potential

Compounds with indole substituents, such as ’s oxadiazole derivative, demonstrate significant enzyme inhibition activity. The target compound’s indole-triazole scaffold may similarly target enzymes involved in inflammatory or neurodegenerative pathways, though empirical validation is required.

Solubility and Pharmacokinetics

  • Methoxyethyl and morpholinylmethyl substituents (target compound and ) may enhance solubility compared to furylmethyl () or pyridinyl () groups, aligning with solubility principles in organic chemistry .

Q & A

Q. What are the critical steps in synthesizing this compound, and what methodological challenges arise during its preparation?

The synthesis involves multi-step reactions, including:

  • Coupling reactions between the benzodioxane core and sulfanyl-acetamide intermediates under basic conditions (e.g., sodium carbonate).
  • Functionalization of the triazole moiety with indole and methoxyethyl groups via nucleophilic substitution or cyclization. Key challenges include controlling reaction regioselectivity, minimizing side reactions (e.g., over-oxidation), and isolating intermediates. Purification often requires column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : To confirm the structure of the benzodioxane, indole, and triazole moieties (e.g., 1^1H and 13^{13}C NMR).
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • X-ray Crystallography : To resolve ambiguities in stereochemistry or regiochemistry of the triazole-sulfanyl linkage .

Q. How can researchers validate the purity of this compound for biological assays?

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection (e.g., at 254 nm) to assess purity (>95% recommended).
  • Thermogravimetric Analysis (TGA) : To detect residual solvents or decomposition products .

Advanced Research Questions

Q. What strategies optimize reaction yield and scalability for this compound’s synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but require careful removal to avoid side reactions.
  • Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems.
  • Temperature control : Maintain <60°C during sulfanyl group incorporation to prevent thiol oxidation .

Q. How can structural analogs be designed to explore structure-activity relationships (SAR) for this compound?

  • Core modifications : Replace the indole group with other heterocycles (e.g., benzimidazole) to assess impact on target binding.
  • Substituent tuning : Vary the methoxyethyl chain length to modulate lipophilicity and bioavailability. Computational methods (e.g., molecular docking) can predict binding affinities to biological targets like kinase enzymes .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Dose-response studies : Use standardized assays (e.g., IC50_{50} measurements) across multiple cell lines to account for variability.
  • Off-target profiling : Screen against unrelated receptors (e.g., GPCRs) to identify non-specific interactions.
  • Comparative studies : Cross-reference with structurally similar compounds (e.g., triazole-sulfonyl derivatives) to isolate activity trends .

Q. How can researchers investigate the compound’s metabolic stability and degradation pathways?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rodent) to identify phase I metabolites (oxidation, hydrolysis).
  • LC-MS/MS analysis : Track degradation products under accelerated stability conditions (e.g., pH 1–9, 40°C).
  • Isotope labeling : Use 14^{14}C-labeled acetamide groups to trace metabolic fate .

Methodological Considerations

Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?

  • Molecular Dynamics (MD) simulations : Analyze binding stability in enzyme active sites (e.g., using GROMACS or AMBER).
  • Density Functional Theory (DFT) : Calculate electronic properties of the sulfanyl-acetamide linker to predict reactivity .

Q. How should researchers address solubility issues in in vitro assays?

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
  • Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles for improved dispersion .

Data Presentation Guidelines

Q. What metrics should be included in publications reporting this compound’s bioactivity?

  • Standardized parameters : IC50_{50}/EC50_{50} values, Hill coefficients, and selectivity indices.
  • Negative controls : Include data for unmodified analogs or vehicle-treated samples.
  • Statistical rigor : Report p-values, confidence intervals, and replicate numbers (n ≥ 3) .

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